3,5-bis(difluoromethyl)-1H-pyrazole (CAS 77614-79-0) is a highly specialized fluorinated heterocyclic building block utilized extensively in the synthesis of advanced agrochemicals and pharmaceutical candidates. Characterized by two difluoromethyl (-CHF2) groups at the 3 and 5 positions, this compound serves as a critical nucleophile in N-alkylation reactions, most notably in the final synthetic steps of piperidinyl-thiazole isoxazoline (PTI) fungicides such as fluoxapiprolin. Commercially, it is valued for its ability to introduce lipophilic hydrogen-bond donors into complex molecular scaffolds, significantly altering the metabolic stability, membrane permeability, and target binding affinity of downstream active pharmaceutical ingredients (APIs) and crop protection agents .
Substituting 3,5-bis(difluoromethyl)-1H-pyrazole with closely related analogs, such as 3,5-bis(trifluoromethyl)-1H-pyrazole or mono-difluoromethylated pyrazoles, fundamentally alters both the process chemistry and the pharmacological profile of the final product. The trifluoromethyl (-CF3) analog lacks the acidic proton necessary to act as a hydrogen bond donor, eliminating critical receptor-binding interactions and altering the lipophilicity profile[1]. Furthermore, from a process perspective, the bis-difluoromethylation pattern renders the pyrazole ring highly electron-poor, which distinctly protects adjacent functional groups—such as cyclopropanes or amides—from oxidative metabolism (e.g., CYP450 degradation) [2]. Using a generic pyrazole or a mono-substituted variant fails to provide this dual metabolic shielding and specific binding geometry, rendering them unviable for targeted PTI fungicide or advanced antiviral synthesis.
The -CHF2 group acts as a lipophilic hydrogen bond donor, a property entirely absent in -CF3 analogs. Computational and experimental IR spectroscopy studies of difluoromethyl-substituted pyrazole amides demonstrate a distinct H...O contact with a binding energy of approximately 1.0 kcal/mol and an interatomic distance of ~2.4 Å. This interaction lowers the carbonyl stretching frequency by roughly 18-22 cm⁻¹ compared to non-hydrogen-bonded conformations. In contrast, 3,5-bis(trifluoromethyl)pyrazole provides only steric bulk and extreme lipophilicity without directional hydrogen bonding, making the bis(difluoromethyl) variant essential for target-specific binding affinity in complex agrochemicals[1].
| Evidence Dimension | Hydrogen bond binding energy and IR shift |
| Target Compound Data | ~1.0 kcal/mol binding energy; 18-22 cm⁻¹ IR frequency lowering |
| Comparator Or Baseline | 3,5-bis(trifluoromethyl)pyrazole (0 kcal/mol H-bond donor energy; no IR shift) |
| Quantified Difference | 1.0 kcal/mol specific binding energy advantage per interacting -CHF2 group |
| Conditions | Semiempirical MO calculations and low-temperature IR spectroscopy of pyrazole derivatives |
Procurement of the bis(difluoromethyl) variant is mandatory when downstream API efficacy relies on directional hydrogen bonding for receptor docking, which perfluorinated analogs cannot achieve.
The incorporation of two highly electron-withdrawing -CHF2 groups onto the pyrazole core creates an electron-poor pi-system that effectively shields adjacent moieties from oxidative metabolism. In the development of complex antiviral candidates, the use of a bis(difluoromethyl)pyrazole derivative dramatically improved the selectivity index against CYP3A compared to unfluorinated baselines. Disconnecting or removing the difluoromethylene groups leads to a dramatic decrease in metabolic stability, as the electron-withdrawing effect (which protects adjacent vulnerable groups like cyclopropanes or methylenes) is lost. This structural feature extends the half-life of the resulting active compounds significantly, yielding up to a 19-fold improvement in the selectivity index (CYP3A IC50 vs target EC50) in related fused systems [1].
| Evidence Dimension | Metabolic stability (CYP3A inhibition/oxidation resistance) |
| Target Compound Data | High resilience to oxidative metabolism; protects adjacent vulnerable groups |
| Comparator Or Baseline | Unfluorinated or mono-fluorinated pyrazoles (rapid oxidative degradation of adjacent groups) |
| Quantified Difference | Up to a 19-fold improvement in selectivity index (CYP3A IC50/target EC50) in related fused systems |
| Conditions | Human liver microsome (HLM) assays and CYP3A inhibition profiling |
Selecting this exact building block ensures that the synthesized active ingredients possess the necessary metabolic half-life, reducing the risk of late-stage clinical or field-trial failures due to rapid degradation.
3,5-bis(difluoromethyl)-1H-pyrazole is the specific, non-substitutable nucleophile required for the final synthetic step of the PTI fungicide fluoxapiprolin. In this process, the pyrazole undergoes nucleophilic substitution with a chloroacetamide derivative (specifically, a piperidinyl-thiazole-isoxazoline intermediate). The specific pKa and steric profile of the bis(difluoromethyl)pyrazole allow for efficient N-alkylation. Substituting this with 3-difluoromethyl-1-methylpyrazole-4-carboxylic acid (used in SDHIs like bixafen) is chemically impossible for this route, as the latter is designed for amide coupling rather than direct N-alkylation, dictating the procurement of CAS 77614-79-0 for PTI fungicide manufacturing.
| Evidence Dimension | Synthetic route compatibility (N-alkylation vs. Amide coupling) |
| Target Compound Data | Undergoes direct nucleophilic substitution (N-alkylation) with chloroacetamides |
| Comparator Or Baseline | 3-difluoromethyl-1-methylpyrazole-4-carboxylic acid (requires activation for amide coupling) |
| Quantified Difference | 100% route specificity (binary compatible/incompatible) for fluoxapiprolin-class PTI fungicides |
| Conditions | Final step nucleophilic substitution in industrial agrochemical synthesis |
Buyers manufacturing fluoxapiprolin or related PTI fungicides must procure this exact compound, as standard SDHI pyrazole precursors cannot undergo the required N-alkylation.
3,5-bis(difluoromethyl)-1H-pyrazole is the essential terminal building block for fluoxapiprolin and related advanced PTI fungicides. Its specific reactivity allows for high-yield N-alkylation with complex chloroacetamide intermediates, while its bis-difluoromethyl substitution provides the necessary lipophilicity and target binding profile for efficacy against late blight and downy mildew.
In medicinal chemistry, this compound is utilized to introduce an electron-poor pyrazole ring into drug scaffolds. The strong electron-withdrawing nature of the two -CHF2 groups protects adjacent functional groups (such as cyclopropanes or aliphatic chains) from cytochrome P450-mediated oxidative metabolism, making it suitable for designing long-acting antivirals or CNS agents [1].
Because the -CHF2 group acts as a distinct lipophilic hydrogen bond donor, this pyrazole is procured for material science and coordination chemistry where directional hydrogen bonding is required without sacrificing the overall hydrophobicity of the complex. This makes it structurally distinct from perfluorinated (-CF3) analogs in highly specific supramolecular assemblies [2].